![molecular formula C9H5NO4 B181039 3-(3-Nitrophenyl)prop-2-ynoic acid CAS No. 4996-15-0](/img/structure/B181039.png)
3-(3-Nitrophenyl)prop-2-ynoic acid
Overview
Description
“3-(3-Nitrophenyl)prop-2-ynoic acid” is a chemical compound . It is used in scientific research and its versatility enables applications in drug discovery, synthesis of organic molecules, and material science advancements.
Synthesis Analysis
The synthesis of a similar compound, (2E)-2-(acetylamino)-3-(4-nitrophenyl)prop-2-enoic acid (NPP), was reported in a study . NPP was synthesized following a facile chemical method from 4-nitrobenzaldehyde (NB) and thoroughly characterized using spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of “3-(3-Nitrophenyl)prop-2-ynoic acid” is represented by the formula C9H5NO4 . The compound has a molecular weight of 191.143 g/mol .
Chemical Reactions Analysis
In a study, (2E)-2-(acetylamino)-3-(4-nitrophenyl)prop-2-enoic acid (NPP) and 4-nitrobenzaldehyde (NB) were applied as novel inhibitors for corrosion of mild steel in 1M HCl . The results indicate that these inhibitors show an excellent protection performance and achieve the corrosion inhibition efficiency values of 94% and 84% for NPP and NB, respectively .
Scientific Research Applications
Electronic and Optical Properties
Research has been conducted on the electronic and optical properties of compounds similar to “3-(3-Nitrophenyl)prop-2-ynoic acid”. These studies often focus on molecular orbital energies, dipole moments, and energy gaps, which are crucial for understanding the reactivity and potential applications in materials science .
Second Harmonic Generation (SHG) Efficiency
Nitrophenylpropynoic acids have been studied for their potential in enhancing SHG efficiency, which is important in the field of non-linear optics. This could imply potential applications in creating new materials for optical devices .
Therapeutic and Industrial Applications
While not specific to “3-(3-Nitrophenyl)prop-2-ynoic acid”, nitrophenylpropynoic acids have garnered attention for their potential therapeutic and industrial applications. This could include drug development or chemical manufacturing processes.
Biological Potential of Related Compounds
Indole derivatives, which share some structural similarities with nitrophenylpropynoic acids, have shown clinical and biological applications. This suggests that “3-(3-Nitrophenyl)prop-2-ynoic acid” could also have biological relevance .
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Organotin(iv) carboxylates of a similar compound, (2e)-3-(3-nitrophenyl)prop-2-enoic acid, have shown concentration-dependent antitumor effects in hela cervical adenocarcinoma cells . This suggests that 3-(3-Nitrophenyl)prop-2-ynoic acid might interact with its targets in a similar manner, leading to changes in cell behavior.
Biochemical Pathways
Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-(3-Nitrophenyl)prop-2-ynoic acid could potentially influence a wide range of biochemical pathways.
Result of Action
Similar compounds have shown a variety of biological activities , suggesting that this compound could have diverse molecular and cellular effects.
Action Environment
It’s known that environmental factors can significantly impact the effectiveness of similar compounds .
Safety and Hazards
properties
IUPAC Name |
3-(3-nitrophenyl)prop-2-ynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-3,6H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZNNNHOSZGZOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C#CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80325006 | |
Record name | 3-(3-Nitrophenyl)prop-2-ynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80325006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Nitrophenyl)prop-2-ynoic acid | |
CAS RN |
4996-15-0 | |
Record name | 4996-15-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408177 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(3-Nitrophenyl)prop-2-ynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80325006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4996-15-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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